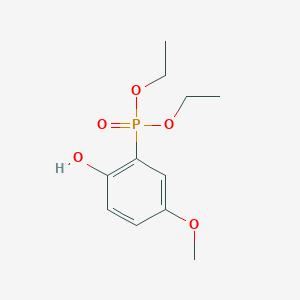

Phosphonic acid, (2-hydroxy-5-methoxyphenyl)-, diethyl ester

Description

Phosphonic acid, (2-hydroxy-5-methoxyphenyl)-, diethyl ester (CAS: Not explicitly provided in evidence) is a diethyl ester derivative of a phosphonic acid functionalized with a 2-hydroxy-5-methoxyphenyl substituent. This compound features a phenyl ring substituted with a hydroxyl (-OH) group at the 2-position and a methoxy (-OCH₃) group at the 5-position, linked to a diethyl phosphonate group (PO(OEt)₂). Such substitutions influence its electronic, steric, and solubility properties, making it relevant in medicinal chemistry, material science, and catalysis .

Properties

CAS No. |

80615-41-4 |

|---|---|

Molecular Formula |

C11H17O5P |

Molecular Weight |

260.22 g/mol |

IUPAC Name |

2-diethoxyphosphoryl-4-methoxyphenol |

InChI |

InChI=1S/C11H17O5P/c1-4-15-17(13,16-5-2)11-8-9(14-3)6-7-10(11)12/h6-8,12H,4-5H2,1-3H3 |

InChI Key |

JDTODOXKCBUXHO-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(C=CC(=C1)OC)O)OCC |

Origin of Product |

United States |

Preparation Methods

Process Overview:

- Starting Material: Dialkyl phosphonate ester, such as diethyl phenylphosphonate.

- Reagent: Bromotrimethylsilane (TMSBr).

- Reaction Mechanism:

- Silylation occurs via oxophilic substitution at the silicon atom, producing a silylated intermediate.

- Subsequent hydrolysis or methanolysis cleaves the Si–O bond, releasing the free phosphonic acid or ester.

Reaction Conditions:

| Parameter | Conditions | References |

|---|---|---|

| Solvent | Typically anhydrous solvents like dichloromethane | , |

| Temperature | Reflux (around 25–40°C) | |

| Duration | Several hours, often overnight |

Advantages:

- High efficiency and yield.

- Mild reaction conditions.

- Suitable for various dialkyl phosphonates, including diethyl derivatives.

Research Findings:

- The hydrolysis of the silylated intermediate produces phosphonic acid with high purity.

- The process is applicable to phenyl, benzyl, and alkyl phosphonates, including the target compound.

Acidic Hydrolysis of Dialkyl Phosphonates

Another classical approach involves refluxing dialkyl phosphonates with concentrated hydrochloric acid (HCl), which cleaves the ester bonds directly.

Process Overview:

- Starting Material: Dialkyl phosphonate ester.

- Reagent: Concentrated HCl (35–37%).

- Reaction Conditions: Reflux for 1–12 hours.

Mechanism:

- Acid hydrolysis cleaves the P–O–alkyl bonds, releasing phosphonic acid and corresponding alcohols.

Limitations:

- Harsh conditions may lead to degradation of sensitive functional groups.

- Longer reaction times and potential side reactions.

Research Data:

- Widely used for simple dialkyl phosphonates.

- Produces high yields of phosphonic acids suitable for further functionalization.

Transesterification Using Silyl Halides

Recent advances include transesterification of dialkyl phosphonates with silyl halides, such as bromotrimethylsilane , followed by alcoholysis or hydrolysis, providing a mild alternative to direct acid hydrolysis.

Mechanism:

- Silylation of phosphonate ester forms a bis(trimethylsilyl) phosphonate.

- Subsequent methanolysis or hydrolysis yields phosphonic acid.

Research Findings:

- Nearly quantitative conversion has been observed.

- The process is compatible with various dialkyl phosphonates, including diethyl phenylphosphonate, which is relevant for the target compound.

Esterification of Phosphonic Acid

Once the free phosphonic acid is obtained, selective esterification yields the diethyl ester of interest.

Key Methods:

- Reaction with Alkoxy Group Donors:

- Using triethyl orthoacetate as a reagent and solvent, which provides high selectivity and yields.

- Temperature control is critical; lower temperatures favor monoester formation, higher temperatures favor diesters.

| Temperature | Product Selectivity | Reference |

|---|---|---|

| 30°C | Monoester | |

| 90°C | Diester |

- Other Reagents:

- Dimethyl carbonate, diethyl carbonate, and formaldehyde dimethyl acetal have been used with varying success.

Reaction Conditions:

| Parameter | Typical Conditions | References |

|---|---|---|

| Temperature | 30°C to 100°C | |

| Excess Reagent | 5–30 equivalents of orthoester |

Mechanism:

- Formation of intermediate esters via nucleophilic attack.

- Temperature-dependent equilibrium shifts toward mono- or diester formation.

Research Data:

- Monoesters can be selectively synthesized at lower temperatures.

- Diesters are favored at elevated temperatures with high yields.

Summary Data Table of Preparation Methods

Chemical Reactions Analysis

Phosphonic acid, (2-hydroxy-5-methoxyphenyl)-, diethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified phosphonate esters or derivatives .

Scientific Research Applications

Phosphonic acid, (2-hydroxy-5-methoxyphenyl)-, diethyl ester has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a ligand for metal complexes, which can be used in various biochemical assays . In industry, it is employed as a corrosion inhibitor to protect metals against corrosion in various media .

Mechanism of Action

The mechanism of action of phosphonic acid, (2-hydroxy-5-methoxyphenyl)-, diethyl ester involves its ability to form stable complexes with metal ions. This complexation is facilitated by the presence of the phosphonic acid group, which can coordinate with metal ions through its oxygen atoms . The molecular targets and pathways involved in its action depend on the specific application, but they generally involve the inhibition of metal ion-mediated processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and properties of analogous diethyl phosphonate esters:

Key Observations :

- Acidity: The hydroxyl group in the target compound increases acidity (lower pKa) compared to non-hydroxylated analogues like diethyl (3,5-dimethoxyphenyl)methylphosphonate. However, its pKa is likely higher than nitro-substituted derivatives (e.g., ) due to the electron-donating methoxy group .

- Hydrophobicity: The methoxy group enhances hydrophobicity (higher Log P) compared to polar substituents like -CN () but less than fully non-polar groups .

Reactivity and Stability

- Hydrolysis : The hydroxyl group in the target compound may accelerate hydrolysis under acidic conditions compared to methoxy-only analogues. For example, diethyl (3,5-dimethoxyphenyl)methylphosphonate () is likely more stable due to the absence of acidic -OH .

- Regioselectivity : Substituents influence regiochemical outcomes. For instance, pyrazole phosphonates () show regioselectivity (78:22 ratio) during synthesis, which could differ for hydroxy-methoxy-substituted phenyl systems .

Biological Activity

Phosphonic acid derivatives, particularly those with biological activity, have garnered substantial attention in pharmaceutical and agricultural research. This article focuses on the specific compound Phosphonic acid, (2-hydroxy-5-methoxyphenyl)-, diethyl ester , exploring its biological activities, synthesis methods, and potential applications.

Chemical Structure and Synthesis

The compound is characterized by its phosphonic acid moiety combined with a 2-hydroxy-5-methoxyphenyl group and two ethyl ester functionalities. The synthesis of phosphonic acids typically involves selective esterification processes that can yield mono- or diesters depending on reaction conditions. Recent studies have demonstrated effective methodologies for synthesizing such compounds using various alkoxy donors under controlled temperatures to enhance selectivity and yield .

Toxicological Studies

Toxicity assessments have been conducted on various phosphonic acid derivatives. For example, research indicates that certain phosphonates can exhibit toxicity levels that vary significantly based on their chemical structure and concentration. The diethyl ester form of related compounds has been shown to possess varying degrees of toxicity, suggesting that structural modifications can influence biological responses .

Table: Summary of Biological Activities of Phosphonic Acid Derivatives

The biological activity of phosphonic acids often involves their ability to mimic phosphate groups in biochemical pathways. This mimicry allows them to interfere with metabolic processes in microorganisms and plants. For instance, the inhibition of DXR by fosmidomycin illustrates how phosphonate structures can effectively disrupt bacterial metabolism .

Q & A

Q. What are the established synthetic routes for preparing Phosphonic acid, (2-hydroxy-5-methoxyphenyl)-, diethyl ester?

Methodological Answer: The synthesis typically involves phosphorylation of substituted phenolic precursors. For example, details a route where [2-(methoxymethoxy)-5-methoxyphenyl]lithium is reacted with diethylchlorophosphate at low temperatures (-60°C) in tetrahydrofuran (THF), followed by deprotection to yield the target compound. Alternative pathways include esterification of the parent phosphonic acid with ethanol under acidic catalysis or transesterification of higher phosphonate esters . also highlights the use of phosphoryl chloride and diethyl methylphosphite in reflux conditions to form intermediates, which are subsequently coupled with substituted salicylates .

Q. What analytical techniques are recommended for detecting and quantifying this compound in plant tissues?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. and emphasize the need to account for matrix effects in plant samples, requiring matrix-matched calibration standards. For quantification, phosphonic acid derivatives are often converted into their methyl esters via derivatization with trimethylsilyl diazomethane to enhance chromatographic resolution. Reporting must distinguish between phosphonic acid and its parent fungicide, fosetyl-Al, using molar conversion factors (e.g., phosphonic acid concentration × 110/82 = fosetyl-equivalent) as per regulatory guidelines .

Advanced Research Questions

Q. How can researchers differentiate endogenous phosphonic acid from residues derived from fosetyl-Al degradation in organic samples?

Methodological Answer: Isotopic labeling (e.g., deuterated fosetyl-Al) can trace degradation pathways in controlled experiments. and note that fosetyl-Al degrades sequentially into fosetyl and then phosphonic acid, whereas endogenous sources (e.g., plant metabolism) lack this precursor-product relationship. Stable isotope ratio mass spectrometry (IRMS) can also detect natural isotopic signatures to distinguish synthetic vs. biosynthetic origins . Additionally, temporal monitoring of residue levels—unexplained spikes suggest exogenous contamination, while steady baselines may indicate endogenous production.

Q. What strategies resolve discrepancies in reported phosphonic acid concentrations due to varying reporting limits (RLs) across laboratories?

Methodological Answer: highlights RL variability (0.01–0.2 mg/kg) between labs, which skews detection rates. To harmonize

- Use interlaboratory comparisons with certified reference materials.

- Normalize results by applying the lowest RL (0.01 mg/kg) across datasets, re-evaluating "non-detects" from labs with higher RLs.

- Statistically model uncertainty using maximum likelihood estimation (MLE) to handle censored data (values below RLs) .

Q. What experimental models assess the compound’s efficacy as a flame retardant?

Methodological Answer: describes two approaches:

- Pyrolysis-GC/MS : Quantifies volatile degradation products (e.g., phosphorus-containing radicals) to evaluate flame inhibition.

- Microscale Combustion Calorimetry (MCC) : Measures heat release capacity (HRC) and total heat release (THR) in controlled combustion. For reactiveness formulations, covalent bonding to polymers is tested via FTIR or NMR to confirm grafting efficiency .

Data Contradiction and Regulatory Compliance

Q. How should conflicting data on phosphonic acid stability in environmental matrices be reconciled?

Methodological Answer: Contradictions arise from pH-dependent degradation rates. notes hydrolysis under acidic conditions (e.g., 6N HCl cleaves ester bonds), whereas alkaline conditions promote salt formation. To reconcile stability studies:

Q. What methodological considerations ensure compliance with organic farming regulations for phosphonic acid residues?

Methodological Answer: and outline a decision tree:

- Source Identification : Trace residue origins via farm audits and historical pesticide use records.

- Threshold Compliance : Compare residues to Maximum Residue Limits (MRLs) using the "sum rule" (fosetyl + phosphonic acid × 82/110).

- Risk Mitigation : For unidentified sources, implement additional audits and batch testing per EU Regulation 889/2009 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.